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Methionylaspartic acid

Cat. No.: B13850903
M. Wt: 264.30 g/mol
InChI Key: QTZXSYBVOSXBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methionylaspartic acid is a synthetic dipeptide composed of L-methionine and L-aspartic acid, supplied for research purposes. Dipeptides like this one are of significant scientific interest for studying cellular uptake of amino acids, as they can be more efficiently absorbed compared to free amino acids. This makes them valuable tools for investigating nutrient metabolism and developing specialized media. Individually, methionine is an essential amino acid critical for protein synthesis and serves as a precursor for S-adenosylmethionine (SAM-e), a primary methyl donor in cellular reactions . Aspartic acid is a non-essential amino acid that plays key roles in the urea cycle, neurotransmission as an agonist for NMDA receptors, and as a precursor for the biosynthesis of other amino acids like lysine and isoleucine . The combination of these two amino acids into a single dipeptide may offer unique properties for specific research applications. Researchers can utilize this high-purity compound to probe peptide stability, enzyme activity related to peptide bond cleavage, or metabolic pathways. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O5S B13850903 Methionylaspartic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZXSYBVOSXBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Aspartate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Roles and Enzymatic Transformations of Methionylaspartic Acid

Occurrence and Formation of Methionylaspartic Acid in Biological Systems

This compound can arise as an intermediate in the complex processes of protein synthesis and degradation. nih.govnih.gov Proteins are continuously synthesized and broken down into smaller peptides and individual amino acids, which can then be reutilized or further metabolized. nih.gov The formation of dipeptides like this compound is an inherent part of this turnover.

During protein degradation, proteases cleave proteins into smaller peptide fragments. nih.gov Further hydrolysis by peptidases can release dipeptides and tripeptides. The specific sequence of amino acids in the original protein determines the types of dipeptides formed, including this compound.

Role in Broader Amino Acid Metabolic Pathways and Biosynthesis Networks

The constituent amino acids of this compound, methionine and aspartic acid, are deeply integrated into the broader network of amino acid metabolism. nih.govcreative-proteomics.com

Aspartate Family Pathway Contributions to Methionine Biosynthesis

In many organisms, including higher plants, aspartic acid is a common precursor for the biosynthesis of several essential amino acids, including methionine, threonine, lysine (B10760008), and isoleucine. nih.gov This collection of biosynthetic routes is often referred to as the "aspartate family pathway." nih.gov The carbon skeleton of aspartate is utilized through a series of enzymatic reactions to produce these vital amino acids. nih.gov Therefore, the metabolic fate of aspartic acid is directly linked to the availability of methionine for protein synthesis and other metabolic functions. nih.gov The synthesis of these amino acids is tightly regulated to meet the cell's needs. nih.gov

Regulation of Sulfur-Containing Amino Acid Synthesis

Methionine is a crucial sulfur-containing amino acid. The regulation of its synthesis is interconnected with the metabolism of other sulfur-containing compounds. Methionine itself, via its derivative S-Adenosyl-L-methionine (SAM), plays a central role in numerous cellular processes, including the methylation of DNA and proteins, which can epigenetically influence gene expression. plos.org The availability of methionine can thus impact a wide array of cellular functions beyond its role as a protein building block. plos.org The mercapturic acid pathway is a major route for the biotransformation of various compounds, involving the conjugation of glutathione (B108866) and subsequent enzymatic processing to form mercapturic acids (N-acetyl-l-cysteine S-conjugates). tandfonline.comresearchgate.net This pathway is essential for detoxification and the metabolism of both xenobiotics and endogenous compounds. tandfonline.com

Enzymatic Hydrolysis and Biocatalysis of this compound and its Analogs

The peptide bond in this compound can be broken by specific enzymes, a process known as enzymatic hydrolysis. aminoa.co.ukilsagroup.com This cleavage is a fundamental aspect of protein and peptide metabolism, allowing for the recycling of amino acids. nih.gov

Identification and Characterization of Specific Peptidases and Hydrolases (e.g., Dehydropeptidase-1)

Various peptidases exhibit the ability to hydrolyze dipeptides. Dipeptidyl peptidases (DPPs) are a family of serine proteases that cleave N-terminal dipeptides from proteins and peptides. nih.govplos.org For instance, Dipeptidyl Peptidase 9 (DPP9) is known to cleave dipeptides with an Xaa-Pro consensus motif. nih.gov Another example is Dipeptidyl aminopeptidase (B13392206) 1 (DPAP1), an essential enzyme in the malaria parasite Plasmodium falciparum, which plays a role in hemoglobin catabolism by hydrolyzing dipeptides. nih.gov

Dehydropeptidase-1 (DHP-1), also known as membrane dipeptidase (MDP), is a zinc-dependent metalloenzyme found in the kidneys. wikipedia.org It is responsible for the degradation of the antibiotic imipenem (B608078). wikipedia.org Cilastatin is an inhibitor of DHP-1 and is co-administered with imipenem to prevent its breakdown. wikipedia.org The substrate specificity of enzymes like DHP-1 and other peptidases determines their ability to hydrolyze specific dipeptides, including potentially this compound and its analogs.

Kinetic and Mechanistic Studies of Dipeptide Cleavage

The efficiency of enzymatic dipeptide cleavage is quantified by kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). nih.gov These parameters provide insights into the affinity of the enzyme for its substrate and the speed of the catalytic process. nih.govresearchgate.net Studies on various dipeptidyl peptidases have revealed that the nature of the amino acids in the dipeptide significantly influences the kinetics of hydrolysis. plos.orgnih.gov For example, the cleavage of substrates by dipeptidyl peptidase 4 (DP4) is dependent on whether proline or alanine (B10760859) is in the P1 position. plos.org The pH and ionic strength of the environment can also have a profound effect on the kinetic parameters of these enzymes. nih.gov

The mechanism of cleavage often involves the interaction of the substrate with specific residues in the active site of the enzyme. researchgate.net For instance, in DP4, two glutamic acid residues are essential for coordinating the protonated N-terminus of the substrate. plos.org The study of enzyme kinetics and mechanisms is crucial for understanding the biological roles of peptidases and for the development of specific inhibitors. researchgate.net

Molecular Interactions and Structural Investigations of Methionylaspartic Acid

Conformational Analysis and Non-Covalent Interactions within the Dipeptide Structure

The three-dimensional structure of methionylaspartic acid is not static but rather exists as an ensemble of conformations dictated by the rotational freedom around its single bonds. libretexts.org The specific arrangement of the methionine and aspartic acid residues is influenced by a variety of non-covalent interactions occurring within the molecule itself. These intramolecular forces, though weak individually, collectively determine the dipeptide's preferred shapes. frontiersin.org

Key non-covalent interactions at play include:

Hydrogen Bonds: These can form between the amide proton and carbonyl oxygen of the peptide backbone, as well as involving the side-chain carboxyl group of aspartic acid and the amino and carboxyl termini of the dipeptide. acs.orgmdpi.com

Hydrophobic Interactions: The nonpolar part of the methionine side chain tends to minimize contact with aqueous environments, which can influence the dipeptide's folding in solution. frontiersin.orgwisc.edu

The relative orientation of the amino acid side chains is described by dihedral angles. fccc.edu Computational studies, such as those employing density functional theory (DFT), can predict the most stable conformers by calculating their relative energies. beilstein-journals.org These analyses reveal that the conformational preferences are often a result of a delicate balance between stabilizing hyperconjugative effects and destabilizing steric repulsions, rather than being dominated by a single strong interaction like an intramolecular hydrogen bond. beilstein-journals.org The conformational landscape of a dipeptide like this compound is complex, with multiple low-energy states being accessible. beilstein-journals.orgyale.edu

Interactions of this compound Residues within Protein Environments

Within the complex milieu of a protein, this compound residues participate in a wider array of interactions that are crucial for the protein's structure and function.

Short-Range Non-Covalent Interactions of Methionine Thioether with Aromatic Systems (S-π interactions)

A particularly significant interaction involving the methionine residue is the sulfur-π (S-π) interaction. This occurs between the sulfur atom of methionine's thioether side chain and the electron-rich π-system of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.netmdpi.com These interactions are favorable, with stabilization energies on the order of 1-3 kcal/mol. mdpi.com

Bioinformatic surveys of protein structures have revealed that methionine residues are frequently found in close proximity to aromatic residues. researchgate.netnih.gov In fact, it's estimated that about one-third of all known protein structures feature S/π interactions involving methionine, highlighting their structural importance. wikipedia.org These interactions are not limited to a single aromatic partner; motifs where the methionine sulfur interacts with two or even three aromatic rings, termed "bridging" or "3-bridge clusters," have been identified and are found in a significant percentage of proteins. nih.govmdpi.comnih.gov Quantum chemical calculations support that these clusters involve a network of interactions between the methionine's sulfur, CH2, and CH3 groups and the π-systems of the nearby aromatic residues. mdpi.comnih.gov

Role in Protein Folding and Stability (e.g., hydrophobic core interactions)

Both methionine and aspartic acid play critical roles in the process of protein folding and the stability of the final three-dimensional structure. nih.gov

Methionine's Contribution: As an amino acid with a nonpolar, aliphatic side chain, methionine is often found buried within the protein's hydrophobic core. wisc.edunih.gov This sequestration away from water is a primary driving force in protein folding, a phenomenon known as the hydrophobic effect. abcam.com The flexibility of methionine's side chain allows it to pack efficiently within the core, adapting its conformation to optimize van der Waals contacts. nih.govscienceopen.com Interestingly, studies on spider silk proteins have shown that the high abundance of methionine in the hydrophobic core provides structural plasticity, which is essential for the tight binding required for protein assembly. scienceopen.comdoaj.orgnih.gov While often considered a generic hydrophobic residue, methionine's unique properties, including its unbranched side chain and the polarizability of its sulfur atom, make it particularly well-suited for mediating transient protein-protein interactions. nih.gov

Aspartic Acid's Contribution: In contrast, aspartic acid, with its negatively charged side chain at physiological pH, is typically found on the protein surface where it can interact with the aqueous environment. libretexts.org It contributes to protein stability through the formation of salt bridges (ionic interactions) with positively charged residues like lysine (B10760008) or arginine, and by forming hydrogen bonds with other polar residues or water molecules. abcam.comlibretexts.org The precise placement of these charged and polar interactions is critical for defining the protein's specific folded shape. libretexts.org

The interplay between the hydrophobic interactions driven by methionine and the electrostatic and hydrogen-bonding interactions provided by aspartic acid is fundamental to achieving a stable, functional protein structure. abcam.comnih.gov

Analysis of Molecular Interactions in Protein-Ligand Complexes Incorporating Dipeptide Sequences

Dipeptide sequences, or motifs within larger proteins that resemble this compound, are often involved in the critical process of molecular recognition, where a protein binds to a specific ligand. wikipedia.org The binding of a ligand, which can be any molecule from a small ion to another large protein, is a reversible, non-covalent event fundamental to nearly all cellular processes. wikipedia.org

The interactions governing protein-ligand binding are a composite of the forces described above:

Hydrogen Bonds: These are very common in binding sites, providing specificity and strength. nih.gov

Electrostatic Interactions: The charged side chain of an aspartic acid residue within a binding pocket can form favorable interactions with a positively charged region of a ligand. wikipedia.org

Hydrophobic Interactions: A methionine residue can contribute to a hydrophobic pocket on the protein surface that accommodates a nonpolar part of a ligand. rsc.org

S-π Interactions: The interaction between a methionine residue in the binding site and an aromatic ring on the ligand can be a key component of high-affinity binding. researchgate.net

The analysis of protein-ligand complexes reveals that binding sites are often enriched in certain types of amino acids. For instance, charged residues like aspartate are frequently found in binding pockets. mdpi.com The specific arrangement of residues like methionine and aspartic acid within a binding site creates a unique chemical and topographical environment that is complementary to the specific ligand, a concept known as stereospecificity. wikipedia.org Short peptide sequences can be buried in cavities, lie in grooves on the protein surface, or form interactions at the protein's exterior. nih.gov Understanding these detailed interactions is crucial for drug design, where the goal is to create small molecules that bind tightly and specifically to a target protein. rsc.org

Computational Modeling and Theoretical Studies

Computational chemistry provides powerful tools to investigate the interactions of this compound at a level of detail that is often inaccessible through experimental methods alone.

Quantum Chemical Calculations of Interaction Energies

Quantum chemical (QC) methods can be used to calculate the energies of the non-covalent interactions that stabilize the various conformations of this compound and its interactions with other molecules. plos.orgnih.gov These calculations provide a quantitative measure of the strength of interactions like hydrogen bonds and S-π interactions.

For example, QC calculations have been used to determine the binding energies of S-π complexes between models of methionine (like dimethyl sulfide) and aromatic systems (like benzene), yielding values in the range of -2 to -6 kcal/mol in the gas phase. researchgate.net Similarly, the energies of interactions involving charged groups, such as the carboxylate of aspartic acid, can be accurately computed. plos.org

To handle large systems like protein-ligand complexes, fragmentation methods have been developed. Schemes like the Molecular Fractionation with Conjugate Caps (MFCC) break down the calculation of a large system into manageable pieces (e.g., individual amino acid residues and the ligand). nih.govchemrxiv.org By calculating the energies of these fragments and their interactions, an accurate estimate of the total protein-ligand interaction energy can be obtained. nih.gov For instance, an upgraded MFCC scheme that includes many-body contributions can achieve errors below 20 kJ/mol (approximately 4.8 kcal/mol), providing a robust tool for analyzing binding affinity. nih.govchemrxiv.org These computational approaches are invaluable for rationalizing protein structure, function, and the principles of molecular recognition. mdpi.comnih.gov

Interactive Data Table: Calculated Interaction Energies of Methionine-Aromatic Pairs

This table summarizes theoretical interaction energies for complexes between a methionine model (Me2S) and models of aromatic amino acids. These values, obtained through quantum chemical calculations, illustrate the favorable nature of S-π interactions.

Interacting PairAromatic ModelInteraction Energy (kcal/mol)
Met - PheBenzene-2 to -6
Met - TrpIndole-2 to -6
Met - TyrPhenol-2 to -6
Met - HisImidazole-2 to -6
Data derived from quantum calculations on model complexes. The range reflects different conformers and calculation levels. researchgate.net

Molecular Dynamics Simulations of Dipeptide Conformations and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules, including the conformational changes and interactions of dipeptides over time. For a given dipeptide, an MD simulation typically involves defining the initial structure, solvating it in a water box to mimic physiological conditions, and then calculating the forces between atoms to simulate their movements. nih.gov These simulations can reveal the preferred backbone torsion angles (φ and ψ), the influence of the solvent on conformation, and the intramolecular and intermolecular interactions that stabilize different states. nih.gov

In studies of larger peptides containing the Met-Asp sequence, such as the cholecystokinin (B1591339) fragment Gly-Trp-Met-Asp-Phe-NH2, conformational analyses have been performed using programs like ECEPP (Empirical Conformational Energy Program for Peptides) combined with minimization procedures. cdnsciencepub.comcdnsciencepub.com These studies provide insights into the energetically favorable conformations of the Met-Asp portion within a larger, more complex environment. For the tripeptide Met-Asp-Phe-NH₂, proton NMR studies in aqueous and dimethyl sulphoxide solutions have been used to deduce the rotational populations of the side chains, revealing that the formation of the Met-Asp peptide bond influences the conformational preferences of the aspartic acid side chain. rsc.org

Furthermore, investigations into the one-electron oxidation of methionine-containing dipeptides using techniques like IR multiple photon dissociation (IRMPD) spectroscopy combined with density functional theory (DFT) simulations have shed light on the structural changes that occur upon oxidation of the methionine residue. nih.gov Although not performed on Met-Asp specifically, these studies on dipeptides like Met-Val and Val-Met demonstrate how the sulfur-containing side chain can be modified and how these changes impact the dipeptide's structure. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Amino Acid and Dipeptide Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with a specific property of interest, such as biological activity or physical characteristics. These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

Specific QSPR models for this compound are not documented in the reviewed literature. However, the principles of QSPR have been applied to amino acids and other dipeptide systems, providing a framework for how such a model could be developed. For instance, QSPR studies have been conducted on the aqueous solubility of sulfur-containing aromatic carboxylates using quantum chemical descriptors. nih.gov These models use descriptors such as molecular surface area and charges on the carboxyl group to predict solubility. nih.gov

In the context of dipeptides, QSPR has been used to study various properties, including the taste of L-aspartyl dipeptides. acs.org Such studies correlate structural features with the perceived taste, demonstrating the utility of QSPR in understanding how molecular structure relates to biological perception.

A study on 19 different amino acid dipeptides determined the relative populations of their three major backbone conformations (PII, β, and αR) using infrared and Raman spectroscopy. pnas.org The results for methionine- and aspartic acid-containing dipeptides from this study are presented in the table below. This type of quantitative data is fundamental for developing QSPR models that could predict conformational equilibria.

DipeptidepH3J(HN,Hα) (Hz)f(β) (ATR)f(PII) (ATR)f(β) (Raman)f(PII) (Raman)
Met7.60.530.380.540.36
Asp2.96.50.360.540.400.50
Asp4.97.80.560.340.580.32

Table adapted from a study on the backbone conformation populations of 19 amino acid dipeptides. pnas.org f(β) and f(PII) represent the fractional populations of the β and PII conformations, respectively, as determined by Attenuated Total Reflection (ATR) infrared spectroscopy and Raman spectroscopy. The 3J(HN,Hα) coupling constant is related to the dihedral angle and provides information about the backbone conformation.

The development of a specific QSPR model for this compound would require a dataset of its properties (e.g., solubility, conformational stability, or receptor binding affinity) and the calculation of relevant molecular descriptors. These descriptors could include constitutional, topological, geometrical, and quantum-chemical parameters.

Analytical and Characterization Methodologies for Methionylaspartic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of amino acids and their derivatives, including dipeptides. nih.gov It involves the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govresearchgate.net For dipeptides like methionylaspartic acid, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool, often used in conjunction with various detection methods to achieve high sensitivity and selectivity. nih.gov

Pre-column and Post-column Derivatization Strategies for Amino Acid Analysis

To enhance the detectability and improve the chromatographic properties of amino acids and dipeptides, derivatization is a common strategy. shimadzu.comusp.org This involves chemically modifying the analyte to attach a group (a "tag") that is more easily detected. usp.org

Pre-column Derivatization: In this approach, the derivatization reaction is carried out before the sample is injected into the HPLC system. shimadzu.comusp.org This method offers the advantage of separating the derivatized analytes from excess reagent and by-products during the chromatographic run. jst.go.jp Common reagents for pre-column derivatization include phenyl isothiocyanate (PITC) and o-phthalaldehyde (B127526) (OPA). lcms.czusp.org

Post-column Derivatization: Here, the separation of the native dipeptides occurs first, and the derivatizing reagent is added to the column effluent just before it enters the detector. shimadzu.comusp.org This technique is advantageous as it avoids the formation of multiple derivative products from a single analyte, which can sometimes occur with pre-column methods. usp.org Ninhydrin is a classic post-column reagent that reacts with primary and secondary amines to produce a colored compound detectable by a UV-Vis detector. butterworth-labs.co.ukpsu.edu

The choice between pre- and post-column derivatization depends on the specific analytical requirements, including sensitivity needs and the complexity of the sample matrix. usp.org

Derivatization StrategyDescriptionAdvantagesDisadvantages
Pre-column Derivatization occurs before injection onto the chromatographic column. usp.orgCan use a wider variety of reagents, often provides higher sensitivity, and can separate excess reagent from the derivatized analyte. shimadzu.comjst.go.jpPotential for multiple derivative products, reaction efficiency can be affected by the sample matrix. usp.org
Post-column Derivatization occurs after separation on the column and before detection. usp.orgSimpler sample preparation, less susceptible to matrix effects, good reproducibility. shimadzu.comLimited choice of reagents as the reagent itself should not be detectable, potential for band broadening. shimadzu.com

Ion-Exchange and Reversed-Phase Mechanisms for Separation

The separation of dipeptides in HPLC is primarily achieved through two mechanisms: ion-exchange and reversed-phase chromatography.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. butterworth-labs.co.uk The stationary phase consists of a resin with charged functional groups. For the analysis of amino acids and peptides, which are zwitterionic, their charge state can be manipulated by adjusting the pH of the mobile phase. butterworth-labs.co.uk By carefully controlling the pH and ionic strength of the eluent, dipeptides like this compound can be effectively separated from other components in a mixture. psu.edu

Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Hydrophobic molecules interact more strongly with the stationary phase and are retained longer. The elution of analytes is controlled by varying the proportion of the organic solvent in the mobile phase. Reversed-phase HPLC is a versatile and widely used method for peptide analysis.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

While chromatography is excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic and molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOE experiments), the precise connectivity and three-dimensional structure of a dipeptide can be determined.

Mass Spectrometry (MS): MS is a powerful analytical technique for determining the mass-to-charge ratio of ions. nih.gov It provides the molecular weight of the dipeptide with high accuracy. nih.gov When coupled with a separation technique like HPLC (LC-MS), it allows for the identification and quantification of dipeptides in complex mixtures. acs.orgresearchgate.net Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the dipeptide and analyzing the resulting fragment ions. acs.org

Electrophoretic Techniques for Dipeptide Characterization

Electrophoretic techniques separate molecules based on their migration in an electric field. For dipeptides, which are charged molecules, electrophoresis offers another avenue for characterization.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that takes place in a narrow capillary tube. It offers high efficiency and requires very small sample volumes. Dipeptides can be separated based on their charge-to-size ratio. Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the analysis of dipeptides, offering complementary separation to HPLC. acs.org In some cases, CE can separate dipeptide isomers that are difficult to resolve by LC-MS. acs.org

Research Applications and Model Systems Involving Methionylaspartic Acid

In Vitro Studies for Mechanistic Elucidation

In vitro systems provide a controlled environment to dissect the molecular mechanisms involving methionylaspartic acid without the complexities of a whole organism. These studies are crucial for understanding its biochemical interactions at a fundamental level.

Cell-free protein synthesis (CFPS) is a powerful in vitro technique for producing proteins without using living cells. wikipedia.org This system consists of a cell extract containing the necessary machinery for transcription and translation, including ribosomes, tRNAs, and aminoacyl-tRNA synthetases, supplemented with amino acids, nucleotides, and an energy source. wikipedia.orgbeilstein-journals.org CFPS allows for direct control over the reaction environment, which is advantageous for incorporating non-natural or labeled amino acids into a polypeptide chain. wikipedia.orgnih.gov

Theoretically, this compound could be studied in a CFPS system, not as a direct building block, but by observing the incorporation of its constituent amino acids, methionine and aspartic acid, into a synthesized protein. For instance, a template DNA encoding a protein with a Met-Asp sequence could be used. The efficiency of incorporation could be monitored, especially under conditions where the availability of either amino acid is limited.

Ribosome binding assays are used to study the interaction between mRNA, tRNA, and the ribosome during the initiation and elongation phases of translation. nih.gov A classic example is the trinucleotide binding assay developed by Nirenberg and Leder, which demonstrated that specific trinucleotides could direct the binding of their corresponding aminoacyl-tRNA to the ribosome. nobelprize.org In the context of this compound, a synthetic mRNA containing the AUG codon for methionine followed by the GAC or GAU codon for aspartic acid could be used. The assay would measure the binding of Met-tRNA and subsequently Asp-tRNA to the ribosome-mRNA complex, providing quantitative data on the efficiency and kinetics of forming the initial peptide bond between these two residues. nih.gov

Table 1: Conceptual Ribosome Binding Assay for Met-Asp Formation

Component Description Purpose
Ribosomes Purified 70S (prokaryotic) or 80S (eukaryotic) ribosomes. The catalytic machinery for protein synthesis.
Synthetic mRNA An mRNA molecule containing the sequence ...AUG-GAC... To provide the template for Met-Asp dipeptide formation.
[³⁵S]-Met-tRNA Methionyl-tRNA charged with radioactive methionine. To initiate translation at the AUG codon and allow for quantification of binding.
Asp-tRNA Aspartyl-tRNA charged with non-radioactive aspartic acid. To bind to the GAC codon in the A-site of the ribosome.
Initiation & Elongation Factors Purified protein factors required for translation. To facilitate the different steps of the translation cycle.

Enzyme assays are laboratory procedures that measure the rate of enzymatic reactions and are essential for studying enzyme kinetics and inhibition. nih.govnih.gov this compound can be a substrate for peptidases, which are enzymes that cleave peptide bonds. An enzyme assay could be designed to measure the activity of a peptidase that hydrolyzes the dipeptide into its constituent amino acids. This could be done using tissue homogenates (e.g., from liver or kidney) or with purified enzymes. The rate of disappearance of the dipeptide or the appearance of methionine or aspartic acid could be quantified using techniques like high-performance liquid chromatography (HPLC).

Enzyme inhibition studies are critical for drug discovery and for understanding metabolic regulation. rose-hulman.edubioivt.commedcraveonline.com Inhibitors can be used to probe the structure of an enzyme's active site and its catalytic mechanism. rose-hulman.edu For an enzyme that processes this compound, various analogs of the dipeptide could be synthesized and tested as potential inhibitors. These inhibitors could be competitive, non-competitive, or uncompetitive, providing insights into how they interact with the enzyme. nih.gov For example, modifying the carboxyl or amino groups or replacing one of the amino acids could yield a competitive inhibitor that binds to the active site but cannot be cleaved.

Table 2: Hypothetical Enzyme Inhibition Study of a Met-Asp Peptidase

Inhibitor Type Example Compound Mechanism of Action Expected Kinetic Effect
Competitive A non-hydrolyzable analog of Met-Asp. Binds to the active site, competing with the substrate. Increases apparent K_m, V_max remains unchanged.
Non-competitive A compound that binds to an allosteric site. Binds to the enzyme or enzyme-substrate complex at a site other than the active site. Decreases V_max, K_m remains unchanged.
Uncompetitive A compound that binds only to the enzyme-substrate complex. Binds to the ES complex, preventing the reaction from completing. Decreases both V_max and apparent K_m. nih.gov

Microorganisms like Corynebacterium glutamicum and the yeast Saccharomyces cerevisiae are widely used for the industrial production of amino acids through fermentation. csjmu.ac.innih.gov While the direct fermentation of this compound is not a common industrial process, the biosynthesis of its constituent amino acids is well understood. mdpi.com Methionine and aspartic acid are produced through distinct and complex metabolic pathways. csjmu.ac.innih.gov

Aspartic acid is synthesized from the citric acid cycle intermediate oxaloacetate via a transamination reaction. csjmu.ac.in The biosynthesis of methionine is more complex, starting from aspartate and involving a series of enzymatic steps to produce homoserine, which is then converted to methionine. nih.govnih.gov In S. cerevisiae, these pathways are tightly regulated at both the genetic and enzyme levels to control the flow of carbon and nitrogen. nih.govnih.gov

The potential for microbial production of this compound could be explored through metabolic engineering. This would involve co-expressing a dipeptide synthetase enzyme capable of joining methionine and aspartic acid in a host organism that is already an efficient producer of both amino acids. Alternatively, pathways could be engineered to create an imbalance that favors the formation and export of the dipeptide. Studies on dipeptide transport in S. cerevisiae have identified specific transporters like Ptr2p, which are involved in the uptake of di- and tripeptides, indicating that machinery for peptide transport exists and could potentially be reversed for export. yeastgenome.orgplos.orgasm.org

Enzyme Assays and Inhibition Studies in Homogenates and Isolated Enzyme Systems

In Vivo Studies Utilizing Non-Human Animal Models for Mechanistic Research

In vivo studies in non-human animal models are indispensable for understanding the physiological and pathological roles of molecules in a complex, living system. medcraveonline.commdpi.com Rodents, such as mice and rats, are commonly used due to their genetic and physiological similarities to humans. researchgate.netfrontiersin.org

The yeast Saccharomyces cerevisiae serves as a powerful eukaryotic model organism for studying fundamental cellular processes, including amino acid metabolism. nih.govnih.gov The pathways for synthesizing aromatic amino acids and sulfur-containing amino acids like methionine are well-characterized in yeast. nih.govnih.govwikipathways.org The regulation of these pathways often involves complex feedback mechanisms. For example, the biosynthesis of methionine is tightly controlled by the intracellular concentration of S-adenosylmethionine (AdoMet). nih.gov While S. cerevisiae can import and utilize dipeptides as a nitrogen source through transporters like Ptr2p and Dal5p, the specific metabolic fate of this compound within the cell is not extensively documented. plos.orgresearchgate.net It would likely be hydrolyzed into its constituent amino acids, which would then enter their respective metabolic pathways.

In rodent models, the metabolism of methionine and aspartic acid is crucial for a wide range of physiological functions. The mercapturic acid pathway, for instance, is a major route for the biotransformation of various compounds and involves several enzymatic steps. tandfonline.com Studies in rats have shown that diet can significantly alter amino acid metabolism. For example, a high-fat diet can lead to changes in the urinary levels of metabolites related to amino acid metabolism. frontiersin.org A high-methionine diet in mice has been shown to induce behavioral changes and significant increases in methionine and its metabolite homocysteine in the cerebrospinal fluid, providing a model for studying disorders related to methionine metabolism. mdpi.com The administration of this compound to rodents could be used to investigate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its effects on the metabolic pathways of its constituent amino acids.

Table 3: Key Enzymes in Methionine and Aspartate Metabolism in Model Organisms

Enzyme Organism Pathway Function
Aspartate aminotransferase S. cerevisiae, Rodents Aspartate metabolism, Malate-aspartate shuttle Interconverts aspartate and α-ketoglutarate with oxaloacetate and glutamate. mdpi.com
Homoserine dehydrogenase S. cerevisiae Methionine biosynthesis Catalyzes a step in the conversion of aspartate to homoserine. nih.gov
Cysteine S-conjugate N-acetyltransferase Rodents Mercapturic acid pathway N-acetylates cysteine S-conjugates to form mercapturic acids. tandfonline.com
Dihydropteroate synthetase Bacteria Folic acid biosynthesis An example of an enzyme targeted by competitive inhibitors (sulfonamides). medcraveonline.com

Transgenic animal models, in which a foreign gene is inserted or an endogenous gene is knocked out, are powerful tools for studying gene function and human diseases. bioivt.comresearchgate.netalga.czcabidigitallibrary.org These models have been instrumental in research on metabolic disorders, neurodegenerative diseases, and cancer. frontiersin.orgnih.govnih.gov For example, transgenic mice overexpressing amyloid precursor protein (APP) are widely used to model Alzheimer's disease. nih.gov

While there are no established transgenic models specifically for studying this compound, one could hypothetically create models to investigate its role. For example, a transgenic mouse could be engineered to overexpress a specific peptidase suspected of metabolizing this compound to study the consequences of its rapid degradation. Conversely, a knockout mouse lacking this peptidase could be used to examine the effects of the dipeptide's accumulation.

Induced disease models involve treating an animal with a chemical or other agent to induce a condition that mimics a human disease. rose-hulman.edumdpi.comnih.gov For instance, N-methyl-D-aspartic acid (NMDA) receptor antagonists can be used in mice to create a pharmacological model of schizophrenia. nih.gov A diet high in methionine has been used to induce bipolar disorder-like behaviors in mice. mdpi.com In such a model, the administration of this compound could be used to determine if the dipeptide has similar or different effects compared to free methionine, which could provide insights into the role of peptide transport and metabolism in the observed phenotype. Similarly, in models of diseases where peptide signaling is implicated, such as certain neurological or vasoconstrictive disorders, synthetic peptides containing a Met-Asp sequence could be investigated as potential therapeutic or diagnostic agents. nih.gov

Role of this compound Sequences in Modulating Biological Processes in Animal Systems (e.g., cerebrovasodilation)

Sequences of amino acids containing this compound have been investigated for their therapeutic potential in animal models, particularly in the context of cerebrovascular disorders. Research has focused on the role of these sequences in preserving vascular function following ischemic events.

Research Findings on EEIIMD Peptide in a Porcine Model of Hypoxia/Ischemia

Parameter Observation in Animal Model Associated Biological Process Reference
CerebrovasodilationPrevents impairment post-hypoxia/ischemiaVascular function nih.gov
p38 MAPK ActivationPotentiated in cerebrospinal fluid after EEIIMD administrationCellular stress response signaling nih.gov
JNK MAPK ActivationNo significant change observedCellular stress response signaling nih.gov

Q & A

Q. What are the standard protocols for synthesizing methionylaspartic acid, and how can researchers ensure reproducibility?

To synthesize this compound, employ solid-phase peptide synthesis (SPPS) or solution-phase methods. For reproducibility:

  • Use high-purity reagents (e.g., Fmoc-protected amino acids) and validate coupling efficiency via Kaiser tests.
  • Document reaction conditions (temperature, solvent ratios, activation agents) meticulously.
  • Characterize intermediates and final products using HPLC and mass spectrometry (MS) to confirm molecular weight and purity .
  • Include batch-specific data (e.g., retention times, mass spectra) in supplementary materials for cross-verification .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies require:

  • Controlled environments : Test thermal stability (e.g., 4°C, room temperature, −20°C) and humidity exposure.
  • Analytical monitoring : Use HPLC to track degradation products over time.
  • Accelerated stability testing : Expose samples to stress conditions (e.g., 40°C/75% RH) and compare degradation kinetics to controls .
  • Report stability thresholds (e.g., ≥90% purity) and storage recommendations in the methods section .

Q. What spectroscopic techniques are most effective for resolving this compound’s structural ambiguities?

Combine NMR (1H, 13C) for backbone conformation analysis and FT-IR for functional group identification. For chiral centers:

  • Use circular dichroism (CD) or X-ray crystallography if crystals are obtainable.
  • Cross-reference spectral data with computational simulations (e.g., density functional theory) to validate assignments .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound synthesis for sensitive bioassays?

Mitigate variability by:

  • Standardizing quality control : Request peptide content analysis, TFA removal verification, and impurity profiling (e.g., via LC-MS/MS) for each batch .
  • Design of Experiments (DOE) : Optimize synthesis parameters (e.g., coupling time, resin swelling) using factorial designs to identify critical factors affecting yield and purity .
  • Pre-application processing : Dialyze peptides to remove residual solvents or salts that may interfere with assays .

Q. What methodologies resolve contradictions in this compound’s reported biological activity across studies?

Systematic approaches include:

  • Meta-analysis : Aggregate data from published studies, adjusting for variables like assay type (e.g., in vitro vs. in vivo) and cell line specificity .
  • Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects.
  • Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) to rule out technique-dependent artifacts .

Q. How should researchers design experiments to investigate this compound’s role in complex biochemical pathways?

Employ multi-omics integration :

  • Transcriptomics/proteomics : Identify pathway perturbations using RNA-seq or SILAC-based proteomics after this compound treatment.
  • Metabolomics : Track metabolite flux via LC-MS to map pathway interactions.
  • Knockdown/overexpression models : Use CRISPR or siRNA to isolate the compound’s specific effects from background noise .
  • Apply false discovery rate (FDR) corrections to multi-dataset comparisons to reduce Type I errors .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Fit data to sigmoidal (e.g., Hill equation) or log-dose response models.
  • ANOVA with post-hoc tests : Compare means across concentration groups, adjusting for multiple comparisons (e.g., Tukey’s HSD).
  • Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values when sample sizes are limited .
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .

Q. How can researchers ensure ethical and reproducible data practices in this compound studies?

  • FAIR principles : Make datasets Findable, Accessible, Interoperable, and Reusable via public repositories (e.g., Zenodo, PRIDE).
  • Pre-registration : Submit experimental protocols to platforms like Open Science Framework to mitigate publication bias .
  • Blinded analysis : Separate data collection and interpretation teams to reduce observer bias .

Data Presentation Guidelines

Include tables summarizing key parameters (e.g., synthesis yields, stability thresholds) and statistical outputs (e.g., EC50 values with 95% CIs). For example:

ParameterCondition 1Condition 2Condition 3
Purity (%)92.3 ± 1.288.5 ± 2.195.0 ± 0.8
Degradation Rate0.15/day0.22/day0.08/day

Data derived from accelerated stability testing (n=3 replicates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.